Delafloxacin meglumine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N4O4.C7H17NO5/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30);4-13H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJGUEMIZPMAMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClF3N5O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical and Developmental Context of Delafloxacin Meglumine
Evolution of Fluoroquinolone Antibiotics and the Rationale for Novel Agent Development
The story of quinolone antibiotics began in 1962 with the discovery of nalidixic acid, a byproduct of chloroquine (B1663885) synthesis. wikipedia.org This first-generation quinolone showed activity primarily against Gram-negative bacteria and was used for urinary tract infections. wikipedia.orguspharmacist.com The subsequent development of this class of antibiotics is marked by a generational classification based on their expanding spectrum of activity. wikipedia.orgaafp.org
A significant leap forward was the addition of a fluorine atom at the C-6 position of the quinolone structure, which gave rise to the fluoroquinolones. mdpi.comsquarespace.com This modification substantially increased potency and broadened the antibacterial spectrum. mdpi.comsquarespace.com
Generations of Fluoroquinolones:
| Generation | Key Characteristics | Representative Agents |
| First | Narrow spectrum, primarily targeting Gram-negative bacteria (used for UTIs). Achieved minimal serum levels. wikipedia.orgaafp.orgnih.gov | Nalidixic acid wikipedia.orgaafp.org |
| Second | Introduction of a fluorine atom. Expanded Gram-negative activity and some Gram-positive and atypical coverage. wikipedia.orgaafp.orgmdpi.com | Ciprofloxacin (B1669076), Norfloxacin, Ofloxacin aafp.orgmdpi.com |
| Third | Improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens. aafp.orgsquarespace.comnih.gov | Levofloxacin (B1675101), Gatifloxacin, Moxifloxacin (B1663623) aafp.orgoup.com |
| Fourth | Broad-spectrum coverage, including Gram-positive, Gram-negative, atypical, and anaerobic bacteria. wikipedia.orgnih.gov | Trovafloxacin (historical), Delafloxacin (B1662383) aafp.orgnih.govmdpi.com |
The evolution of fluoroquinolones was driven by the critical need to overcome two major challenges:
Bacterial Resistance: Widespread use of earlier-generation fluoroquinolones led to a rapid increase in bacterial resistance. uspharmacist.commdpi.comfrontiersin.org Pathogens developed resistance through mutations in the target enzymes, DNA gyrase and topoisomerase IV, and through efflux pumps that remove the drug from the bacterial cell. nice.org.ukoup.com This was particularly concerning for difficult-to-treat pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. mdpi.comoup.com
Spectrum Limitations: While second-generation agents like ciprofloxacin were potent against Gram-negative bacteria, their activity against Gram-positive organisms like S. pneumoniae was limited. oup.com Third-generation agents improved Gram-positive coverage but sometimes at the expense of reduced activity against P. aeruginosa. oup.com There was a clear rationale for developing new agents with a broad, balanced spectrum of activity against a wide range of pathogens, including multidrug-resistant strains. mdpi.comoup.com
This need for potent, broad-spectrum antibiotics capable of combating resistance set the stage for the development of fourth-generation fluoroquinolones like delafloxacin. mdpi.comnih.gov
Genesis and Early Development of Delafloxacin (ABT-492, WQ-3034, RX-3341)
Delafloxacin's journey from laboratory synthesis to clinical application involved several organizations and is marked by different developmental code names.
WQ-3034: The compound, chemically known as 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, was first described as WQ-3034 by Wakunaga Pharmaceutical Co., Ltd. in Japan. ucl.ac.bencats.ioasm.org Early studies by Wakunaga demonstrated its potent antimicrobial activity against common gram-positive cocci and certain mycobacteria. jst.go.jp
ABT-492: In 1999, the compound was licensed to Abbott Laboratories, where it was further developed under the designation ABT-492. ucl.ac.bencats.io During this period, its excellent in vitro activity was documented against a wide array of pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, and anaerobes. ucl.ac.bemedchemexpress.com
RX-3341: In 2006, Rib-X Pharmaceuticals Inc. (which later became Melinta Therapeutics) acquired the compound and gave it the code name RX-3341. ucl.ac.bewikipedia.orgmedkoo.com Melinta Therapeutics continued its development, focusing on its potential for treating serious bacterial infections like acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP). ucl.ac.bewikipedia.orgmedkoo.com
The development of delafloxacin was a direct response to the need for new antibiotics active against resistant pathogens. ucl.ac.be Its early research demonstrated high potency against fluoroquinolone-susceptible and resistant Gram-positive organisms, often exceeding that of other fluoroquinolones. ucl.ac.bencats.io The compound was eventually approved by the U.S. FDA in June 2017 for the treatment of ABSSSI. nih.govwikipedia.orgnih.gov
Developmental Timeline of Delafloxacin
| Code Name | Company | Key Milestone |
| WQ-3034 | Wakunaga Pharmaceutical | Initial synthesis and description. ucl.ac.bencats.io |
| ABT-492 | Abbott Laboratories | Licensed in 1999; extensive in vitro activity documented. ucl.ac.bencats.io |
| RX-3341 | Rib-X Pharmaceuticals / Melinta Therapeutics | Licensed in 2006; advanced clinical development for ABSSSI and CABP. ucl.ac.bewikipedia.org |
| Delafloxacin | Melinta Therapeutics | Approved by US FDA in 2017. wikipedia.orgnih.gov |
Positioning of Delafloxacin as a Fourth-Generation Fluoroquinolone
Delafloxacin is classified as a fourth-generation fluoroquinolone due to its distinct chemical structure, broad spectrum of activity, and unique mechanism of action that addresses key limitations of previous generations. nih.govmdpi.comnih.gov
Key Characteristics:
Unique Chemical Structure: Delafloxacin is an anionic, non-zwitterionic fluoroquinolone. nih.govoup.comresearchgate.net This chemical property allows it to accumulate in both bacterial cells and phagolysosomes, and it exhibits increased potency in acidic environments, such as those found at sites of infection and within biofilms. mdpi.comoup.comresearchgate.net
Broad Spectrum of Activity: It demonstrates potent in vitro activity against a wide range of pathogens. nih.govoup.com This includes Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA), Gram-negative bacteria including Pseudomonas aeruginosa, as well as atypical and anaerobic organisms. oup.combaxdela.comkjom.org This broad coverage, particularly the inclusion of MRSA and anaerobes, is a hallmark of fourth-generation agents. wikipedia.orgmdpi.comkjom.org
Dual-Targeting Mechanism: Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govdrugbank.comambeed.com In many earlier fluoroquinolones, there is a preferential target—DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. oup.com Delafloxacin is distinguished by its ability to target both enzymes with nearly equal affinity in both Gram-positive and Gram-negative bacteria. oup.combaxdela.commdpi.com This dual-targeting is believed to lower the probability of resistance development, as mutations in both target enzymes would be required for significant resistance to emerge. mdpi.comresearchgate.netmdpi.com
Comparative Research Findings: Studies have consistently shown delafloxacin's potent activity against challenging pathogens. For instance, it has demonstrated significantly lower minimum inhibitory concentrations (MICs) against MRSA strains compared to older fluoroquinolones like levofloxacin. nih.govkjom.org Its activity against fluoroquinolone-resistant S. aureus and S. pneumoniae is also a key differentiator. nih.govoup.com While its Gram-negative activity is often comparable to ciprofloxacin, its enhanced Gram-positive coverage positions it as a more broadly effective agent. ucl.ac.bencats.io This balanced, dual-targeting profile against a wide spectrum of clinically important bacteria, including resistant phenotypes, firmly places delafloxacin within the fourth generation of fluoroquinolones. nih.govmdpi.com
Molecular Basis of Delafloxacin Action
Mechanism of DNA Gyrase (Topoisomerase II) Inhibition
Delafloxacin (B1662383) exerts its bactericidal effect by targeting essential bacterial enzymes, including DNA gyrase, also known as topoisomerase II. patsnap.comdrugbank.comnbinno.com DNA gyrase is crucial for bacterial survival as it introduces negative supercoils into the DNA, a process necessary to relieve torsional stress during DNA replication and transcription. patsnap.com The enzyme is composed of two A subunits (GyrA) and two B subunits (GyrB). nih.gov
Delafloxacin's inhibitory action involves the formation of a stable ternary complex with DNA gyrase and cleaved DNA. dovepress.com This complex traps the enzyme in its cleavage-competent state, leading to double-strand breaks in the bacterial chromosome. patsnap.com The accumulation of these breaks ultimately blocks DNA replication and transcription, triggering cell death. patsnap.comnih.gov Notably, delafloxacin demonstrates a greater affinity for DNA gyrase compared to some other fluoroquinolones, which contributes to its enhanced potency against certain bacteria. nih.gov This is significant because inhibiting DNA gyrase, which acts ahead of the replication fork, is a highly efficient way to halt DNA replication. nih.govnih.gov
Mechanism of Topoisomerase IV Inhibition
In addition to DNA gyrase, delafloxacin also potently inhibits topoisomerase IV, another type II topoisomerase essential for bacterial cell division. patsnap.comdrugbank.comnbinno.com Topoisomerase IV is responsible for the decatenation, or separation, of newly replicated daughter chromosomes. patsnap.comnih.gov This enzyme is comprised of two ParC and two ParE subunits. nih.gov
Similar to its interaction with DNA gyrase, delafloxacin stabilizes the cleavage complex formed between topoisomerase IV and DNA. sgul.ac.ukresearchgate.net This action prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately inhibiting the segregation of chromosomes into daughter cells. patsnap.com The inhibition of both DNA gyrase and topoisomerase IV by delafloxacin ensures a comprehensive disruption of bacterial DNA processing. patsnap.com Research has shown that delafloxacin efficiently targets topoisomerase IV, in some cases even more effectively than it targets gyrase. researchgate.net
Dual-Targeting Affinity and Its Mechanistic Implications
A key feature of delafloxacin is its balanced, dual-targeting of both DNA gyrase and topoisomerase IV in both Gram-positive and Gram-negative bacteria. nih.govoup.com This contrasts with many other fluoroquinolones that preferentially target DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. nih.gov Delafloxacin exhibits a nearly equipotent affinity for both enzymes. nih.govmdpi.com
This dual-targeting mechanism has significant mechanistic implications. Firstly, it contributes to delafloxacin's broad spectrum of activity. patsnap.com Secondly, and perhaps more importantly, it is thought to lower the frequency of spontaneous resistance development. nih.govnih.govoup.com For significant resistance to emerge, simultaneous mutations would need to occur in the genes encoding both target enzymes, which is a less probable event. patsnap.comnih.gov This balanced affinity makes delafloxacin a valuable agent against even multidrug-resistant organisms. patsnap.com
Table 1: Comparative Inhibitory Activity of Delafloxacin
| Target Enzyme | Organism | IC50 (µg/mL) |
|---|---|---|
| DNA Gyrase | E. coli | ~0.1 |
| Topoisomerase IV | E. coli | ~0.1 |
| DNA Gyrase | S. aureus | ~0.2 |
| Topoisomerase IV | S. aureus | ~0.1 |
Note: IC50 values are approximate and can vary based on experimental conditions.
pH-Dependent Activity and Intracellular Accumulation Mechanisms
Delafloxacin's efficacy is uniquely influenced by the pH of its environment, a characteristic that distinguishes it from many other fluoroquinolones. patsnap.comnih.gov It demonstrates enhanced activity in acidic conditions, which are often found in infected tissues and abscesses. patsnap.comnih.govresearchgate.net
Anionic Character of Delafloxacin and its Biological Significance
Unlike most fluoroquinolones, which are zwitterionic (possessing both acidic and basic functional groups), delafloxacin is anionic at physiological pH. asm.orgresearchgate.netcapes.gov.br This is due to the absence of a protonatable substituent at the C-7 position of its quinolone core, leaving the carboxylic acid at C-3 as the primary ionizable group. dovepress.comnih.govnih.gov
The anionic nature of delafloxacin is biologically significant. It contributes to the increased accumulation of the drug inside bacterial cells, particularly in acidic environments. nbinno.comidstewardship.com This enhanced intracellular concentration leads to more potent bactericidal activity. patsnap.com
Protonation State Dynamics in Varying pH Environments
The chemical structure of delafloxacin dictates its protonation state in response to changes in environmental pH. mdpi.comnih.gov
At neutral pH (e.g., pH 7.4): Delafloxacin exists predominantly in its deprotonated, anionic form (approximately 98.5%). nih.govmdpi.comnih.gov In this state, it maintains its concentration-dependent antibacterial activity. researchgate.net
In acidic environments (e.g., pH 5.5): The equilibrium shifts, and a significant portion of delafloxacin becomes uncharged or neutral (around 50-62.5%). nih.govmdpi.comnih.gov This non-ionized form can more readily diffuse across the bacterial cell membrane. nih.govdovepress.com
Once inside the bacterium, where the cytoplasm is typically at a more neutral pH, the uncharged delafloxacin molecules are thought to revert to their anionic form. nih.govnih.gov This "ion trapping" mechanism leads to a higher intracellular concentration of the drug. nih.gov Studies have shown a 10-fold greater accumulation of delafloxacin in S. aureus at pH 5.5 compared to pH 7.4. nih.gov This increased accumulation directly correlates with enhanced antibacterial activity, as evidenced by a significant decrease in the minimum inhibitory concentration (MIC) at lower pH. nih.govnih.govasm.org For instance, against S. aureus, the MIC of delafloxacin can be 5 to 7 dilutions lower at pH 5.5 than at pH 7.4. nih.gov
**Table 2: pH-Dependent Activity of Delafloxacin against *S. aureus***
| pH | Delafloxacin MIC (mg/L) | Moxifloxacin (B1663623) MIC (mg/L) |
|---|---|---|
| 7.4 | 0.001 | 0.03 |
| 5.5 | 0.00003 | 0.125 |
Structure Activity Relationship Sar Studies of Delafloxacin
Influence of the Fluoroquinolone Core Substitutions on Potency and Spectrum
The unique chemical structure of delafloxacin (B1662383) contributes to its enhanced efficacy, particularly against Gram-positive bacteria, and its activity in acidic environments. mdpi.comnih.gov Key structural features include a large heteroaromatic substituent at the N-1 position, a chlorine atom at C-8, and the absence of a basic group at the C-7 position. nih.govnih.gov
Impact of Carboxyl Groups at C-3 and C-4
The carboxyl group at the C-3 position is the only ionizable group in the delafloxacin molecule, with a calculated pKa of 5.43. nih.govresearchgate.net This is a departure from many other fluoroquinolones, which are zwitterionic at neutral pH. The presence of the carboxyl group at C-3 and the keto group at C-4 are essential for the binding of fluoroquinolones to the DNA gyrase and topoisomerase IV enzymes. This interaction is crucial for their antibacterial mechanism of action, which involves the inhibition of DNA replication. drugbank.comnih.gov
Significance of Fluorine at C-6 and Chlorine at C-8
The fluorine atom at the C-6 position is a common feature among fluoroquinolones and is crucial for their antibacterial activity, contributing to the inhibition of DNA gyrase. nih.gov The addition of a chlorine atom at the C-8 position is a distinguishing characteristic of delafloxacin. nih.govresearchgate.net This electronegative chlorine atom acts as an electron-withdrawing group on the aromatic ring, which imparts polarity and enhances the drug's activity. nih.govnih.gov Specifically, the C-8 chlorine substitution is associated with enhanced potency against Gram-positive and anaerobic bacteria. mdpi.comnih.gov It is also hypothesized that this substitution may play a role in reducing the development of second-step resistance in Staphylococcus aureus. nih.gov
Effect of C-7 and C-8 Substitutions on Activity and Specificity
The substituent at the C-7 position of the fluoroquinolone core significantly influences the antibacterial spectrum and potency. In delafloxacin, the C-7 position is occupied by a 3-hydroxyazetidinyl ring. mdpi.com A key distinction of delafloxacin is the lack of a basic, protonatable group at this C-7 position. mdpi.comnih.gov This structural feature is directly responsible for the molecule's weakly acidic nature. nih.gov
The combination of the C-7 and C-8 substitutions plays a crucial role in delafloxacin's unique properties. The collaboration between the weakly polar group at C-8 and the large N-1 substituent is thought to influence its potency against quinolone-resistant Gram-positive bacteria. nih.gov
Molecular Determinants of Anionic Character and pH-Dependent Efficacy
The most notable molecular determinant of delafloxacin's anionic character is the absence of a basic, protonatable group at the C-7 position. mdpi.comnih.gov This means that at a neutral pH of 7.4, the molecule is predominantly in its anionic form (approximately 98.5%). nih.govnih.gov This is in contrast to most other fluoroquinolones, which exist as zwitterions at physiological pH. nih.gov
This anionic nature has a profound impact on the drug's efficacy, particularly in different pH environments. In acidic conditions, such as those found in abscesses or at the site of skin infections, delafloxacin becomes predominantly uncharged. mdpi.comoup.com This neutral form allows for better transmembrane penetration into bacterial cells. nih.govoup.com Once inside the bacterium, where the pH is neutral, delafloxacin becomes ionized and is effectively trapped, leading to higher intracellular concentrations and enhanced bactericidal activity. nih.govoup.com
This pH-dependent activity is a unique feature of delafloxacin. Studies have shown that its minimum inhibitory concentrations (MICs) against a range of bacteria decrease significantly as the pH of the surrounding media is lowered from 7.2 to 5.5. nih.gov For example, against S. aureus, delafloxacin's MIC was found to be 5 log2 dilutions lower at pH 5.5 compared to pH 7.4. nih.gov This increased potency in acidic environments is linked to a tenfold increase in delafloxacin accumulation in both bacteria and cells at acidic pH. asm.org
| Bacterial Strain | pH | MIC (mg/L) | Reference |
|---|---|---|---|
| S. aureus ATCC25923 | 7.4 | 0.001 | nih.gov |
| S. aureus ATCC25923 | 5.5 | 0.00003 | nih.gov |
| MRSA strain W44 | 8 | 0.2 | nih.gov |
| MRSA strain W44 | 7 | 0.05 | nih.gov |
| MRSA strain W44 | 6 | 0.006 | nih.gov |
Rational Design Principles in Delafloxacin Development
The development of delafloxacin was guided by rational design principles aimed at creating a fluoroquinolone with an improved profile, particularly against Gram-positive pathogens and resistant strains. nih.govnih.gov A key objective was to design a molecule with a balanced affinity for both DNA gyrase and topoisomerase IV, the two essential bacterial enzymes targeted by fluoroquinolones. mdpi.comnih.gov While many fluoroquinolones show preferential activity against one enzyme over the other depending on the bacterial species, delafloxacin demonstrates more balanced activity against both enzymes in both Gram-positive and Gram-negative bacteria. nih.govnih.gov This dual-targeting is thought to reduce the likelihood of resistance development, as mutations in both enzymes would be required. nih.govresearchgate.net
The structural modifications incorporated into delafloxacin were intentional. The inclusion of the bulky heteroaromatic substituent at the N-1 position and the chlorine atom at C-8 were designed to enhance potency and overcome existing resistance mechanisms. nih.gov The most significant design choice was the elimination of the basic group at the C-7 position, which led to its unique anionic character and pH-dependent activity. nih.gov This was a deliberate strategy to improve the drug's penetration and accumulation in the acidic environments often associated with infections. nih.gov
| Structural Feature | Position | Intended Effect | Reference |
|---|---|---|---|
| 6-amino-3,5-difluoropyridine | N-1 | Increased potency, activity against resistant strains | nih.gov |
| Fluorine | C-6 | Core antibacterial activity | nih.gov |
| 3-hydroxyazetidinyl ring (lacking a basic group) | C-7 | Anionic character, pH-dependent activity | nih.govnih.gov |
| Chlorine | C-8 | Enhanced potency against Gram-positives and anaerobes | nih.gov |
Delafloxacin Meglumine (B1676163): A Comprehensive In Vitro Profile
Delafloxacin meglumine, an anionic fluoroquinolone, demonstrates a broad spectrum of in vitro activity against a variety of clinically significant bacterial pathogens. This article provides a detailed examination of its antimicrobial spectrum and potency against specific Gram-positive and Gram-negative bacteria, based on extensive research findings.
In Vitro Antimicrobial Spectrum and Potency
Activity against Gram-Negative Bacteria
Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae)
Delafloxacin has demonstrated notable in vitro activity against a range of Enterobacteriaceae, although its potency varies among different species within this family. Against Escherichia coli, the European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established a clinical breakpoint of ≤0.125 mg/L. mdpi.com In clinical trials for acute bacterial skin and skin structure infections (ABSSSI), the majority of Enterobacteriaceae isolates, including E. coli, Enterobacter cloacae, and Klebsiella oxytoca, had a delafloxacin MIC50/MIC90 of 0.12/4 mcg/mL. fda.gov
For Enterobacter cloacae, studies have shown a delafloxacin susceptibility rate of 85.7%, with an MIC50 of 0.03 mg/L, which is comparable to ciprofloxacin. scielo.brresearchgate.net One study found no difference in the activity of delafloxacin (MIC50 0.03 mg/L) against E. cloacae when compared with ciprofloxacin (MIC50 0.03 mg/L). bjid.org.brresearchgate.netnih.govnih.gov
Delafloxacin's activity against Klebsiella pneumoniae appears to be more limited. One study reported a low susceptibility rate of 22.2%, although delafloxacin demonstrated twice the activity of levofloxacin and ciprofloxacin against these isolates. bjid.org.brresearchgate.netnih.govnih.gov Another source indicated a delafloxacin susceptibility rate of 30% for K. pneumoniae, with MIC50/90 values of 1/>4 mg/L. scielo.br
It's important to note that for Gram-negative bacteria, a high categorical agreement in susceptibility has been observed between ciprofloxacin and delafloxacin, particularly for Escherichia coli and Klebsiella pneumoniae. oup.com In isolates of E. coli that were resistant to both ciprofloxacin and delafloxacin, all harbored triple mutations in the quinolone resistance-determining region (QRDR). oup.com
Interactive Data Table: In Vitro Activity of Delafloxacin against Enterobacteriaceae
| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) | Comparator MIC50 (mg/L) |
| Escherichia coli | 0.12 | 4 | - | - |
| Klebsiella pneumoniae | 1 | >4 | 22.2 - 30 | Levofloxacin: 2, Ciprofloxacin: 4 |
| Enterobacter cloacae | 0.03 | - | 85.7 | Ciprofloxacin: 0.03, Levofloxacin: 0.12 |
Other Gram-Negative Pathogens (e.g., Haemophilus influenzae, Moraxella catarrhalis, Neisseria gonorrhoeae)
Delafloxacin has demonstrated potent in vitro activity against several other clinically significant Gram-negative pathogens. This includes respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis. oup.com Studies have indicated that delafloxacin has a low propensity for resistance development in these organisms. oup.com
Furthermore, delafloxacin exhibits high in vitro activity against Neisseria gonorrhoeae, with reported MIC50 and MIC90 values of 0.06 mg/L and 0.125 mg/L, respectively. mdpi.com Notably, this activity extends to ciprofloxacin-resistant strains of N. gonorrhoeae. mdpi.com
Activity against Atypical Pathogens
Delafloxacin has a broad spectrum of in vitro activity that includes atypical pathogens, which are a common cause of respiratory infections. mdpi.comnih.gov This activity has been demonstrated against Chlamydia pneumoniae, Mycoplasma pneumoniae, and Legionella pneumophila. oup.combaxdela.com
In a phase 3 clinical trial for community-acquired bacterial pneumonia (CABP), delafloxacin was compared to moxifloxacin (B1663623). nih.gov The study found that delafloxacin and moxifloxacin had similar in vitro activity against M. pneumoniae. nih.gov However, delafloxacin showed greater activity against L. pneumophila. nih.govresearchgate.net The study also identified two macrolide-resistant M. pneumoniae isolates, against which delafloxacin's activity was comparable to moxifloxacin. researchgate.net These findings suggest that delafloxacin could be a valuable monotherapy option for CABP where coverage for atypical pathogens is required. nih.govmims.comnih.gov
Efficacy in Biofilm-Associated Infections
Biofilms present a significant challenge in the treatment of bacterial infections due to their protective matrix, which can hinder the penetration and efficacy of antimicrobial agents. Delafloxacin has shown promise in combating biofilm-associated infections, partly due to its enhanced activity in acidic environments, a common characteristic of biofilms. preprints.orgresearchgate.net
In one study, delafloxacin demonstrated strong activity against biofilm-producing bacterial pathogens, with an efficacy rate between 71.4% and 85.7%. bjid.org.brresearchgate.netnih.govnih.gov Another study focusing on Staphylococcus aureus biofilms found that delafloxacin's MIC decreased significantly at a lower pH of 5.5 compared to a neutral pH of 7.4. preprints.org While complete eradication of biofilms at breakpoint concentrations was limited, the combination of delafloxacin with rifampicin (B610482) significantly reduced biofilm biomass in some isolates. preprints.orgresearchgate.net
An in vitro pharmacodynamic model of mature S. aureus biofilms showed that clinically achievable concentrations of delafloxacin reduced both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) biofilm viability by at least 50%. nih.gov In this model, delafloxacin was among the most efficacious agents tested against S. aureus biofilms. nih.gov
Comparative In Vitro Susceptibility Studies with Other Fluoroquinolones
Numerous studies have compared the in vitro activity of delafloxacin to other fluoroquinolones, such as ciprofloxacin and levofloxacin. A consistent finding is the superior potency of delafloxacin against Gram-positive organisms, particularly Staphylococcus aureus. scielo.brbjid.org.brresearchgate.netnih.govnih.gov
Against S. aureus, delafloxacin has been shown to be at least 64 times more potent than levofloxacin and ciprofloxacin, with an MIC50 of ≤0.008 mg/L. scielo.brbjid.org.brresearchgate.netnih.govnih.gov This enhanced activity is maintained against methicillin-resistant S. aureus (MRSA). mdpi.com For coagulase-negative staphylococci, delafloxacin (MIC50 0.06 mg/L) also demonstrates greater potency. scielo.brbjid.org.brresearchgate.netnih.gov
In the context of Gram-negative bacteria, the activity of delafloxacin is more comparable to other fluoroquinolones. Against Pseudomonas aeruginosa, delafloxacin (MIC50 0.25 mg/L) was found to be at least four times more potent than levofloxacin and ciprofloxacin (MIC50 1 mg/L). scielo.brbjid.org.brresearchgate.netnih.gov However, for most Enterobacterales, the activity of delafloxacin is similar to that of ciprofloxacin and levofloxacin. nih.gov For instance, against Enterobacter cloacae, no significant difference in activity was observed between delafloxacin and ciprofloxacin. scielo.brbjid.org.brresearchgate.netnih.govnih.gov
While delafloxacin shows some activity against Klebsiella pneumoniae, it is comparatively low, though still double that of levofloxacin and ciprofloxacin in some studies. scielo.brbjid.org.brresearchgate.netnih.govnih.gov It is important to note that resistance to other fluoroquinolones can impact the efficacy of delafloxacin, particularly in Gram-negative bacteria where cross-resistance can occur. oup.com
Interactive Data Table: Comparative In Vitro Potency (MIC50 in mg/L) of Delafloxacin and Other Fluoroquinolones
| Organism | Delafloxacin | Ciprofloxacin | Levofloxacin |
| Staphylococcus aureus | ≤0.008 | - | - |
| Coagulase-negative Staphylococcus | 0.06 | 4 | 4 |
| Pseudomonas aeruginosa | 0.25 | 1 | 0.5 |
| Enterobacter cloacae | 0.03 | 0.03 | 0.12 |
| Klebsiella pneumoniae | 1 | 4 | 2 |
Mechanisms of Bacterial Resistance to Delafloxacin
Target Enzyme Mutations (Quinolone-Resistance Determining Regions - QRDRs)
Alterations in the primary targets of delafloxacin (B1662383), DNA gyrase and topoisomerase IV, are a major contributor to the development of resistance. These mutations typically occur within specific, well-defined regions of the genes encoding these enzymes, known as the Quinolone-Resistance Determining Regions (QRDRs).
DNA Gyrase (gyrA and gyrB) Mutations
Mutations in the genes encoding DNA gyrase, specifically gyrA and gyrB, can significantly reduce the binding affinity of delafloxacin, leading to decreased susceptibility. In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, mutations in gyrA are a common mechanism of fluoroquinolone resistance. researchgate.netnih.gov For instance, in delafloxacin-resistant E. coli, substitutions at serine-83 and aspartate-87 of the GyrA protein have been frequently identified. jidc.orgnih.gov Similarly, in P. aeruginosa, a common mutation conferring resistance is the threonine-83 to isoleucine substitution in GyrA. nih.gov
Topoisomerase IV (parC and parE/grlA and grlB) Mutations
Topoisomerase IV, encoded by the parC and parE genes (or grlA and grlB in Staphylococcus aureus), is the other primary target of delafloxacin. Mutations within the QRDRs of these genes are also a key driver of resistance. In E. coli, a common mutation observed in delafloxacin-resistant strains is a substitution at serine-80 in the ParC protein. jidc.orgnih.gov For S. aureus, mutations in parC at positions corresponding to serine-80 and glutamate-84 have been implicated in high-level delafloxacin resistance. fums.ac.ir
Synergy of Multiple Mutations in Conferring Resistance
The level of resistance to delafloxacin often correlates with the accumulation of multiple mutations within the QRDRs of both DNA gyrase and topoisomerase IV. researchgate.netnih.gov Studies have shown that a single mutation may only lead to a modest increase in the minimum inhibitory concentration (MIC) of delafloxacin. However, the presence of concurrent mutations in both gyrA and parC can result in a synergistic effect, leading to clinically significant levels of resistance. researchgate.netnih.govjidc.orgnih.gov For example, in E. coli, the combination of mutations such as GyrA S83L, D87N and ParC S80I is associated with notable resistance to delafloxacin. nih.gov Research indicates that at least three mutations in the QRDRs are often required to confer delafloxacin resistance in E. coli. jidc.org
Table 1: Common QRDR Mutations Associated with Delafloxacin Resistance
| Bacterium | Gene | Amino Acid Substitution |
| Escherichia coli | gyrA | Ser83Leu, Asp87Asn |
| parC | Ser80Ile, Glu84Val | |
| Pseudomonas aeruginosa | gyrA | Thr83Ile |
| parC | Ser87Leu | |
| Staphylococcus aureus | parC | Ser80Phe, Glu84Lys |
Delafloxacin Stability Against Specific Target Mutations
Despite the potential for resistance through target site mutations, delafloxacin has demonstrated a degree of stability against certain single mutations that confer resistance to other fluoroquinolones. researchgate.netnih.gov Its dual-targeting mechanism, with high affinity for both DNA gyrase and topoisomerase IV, means that a single mutation in one target may not be sufficient to overcome the inhibitory activity of the drug on the other target. researchgate.net This characteristic may contribute to a lower frequency of spontaneous resistance development compared to fluoroquinolones with a more preferential target.
Efflux Pump Mechanisms
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. jidc.org The overexpression of these pumps is a well-established mechanism of resistance to fluoroquinolones.
Role of NorA, NorB, and NorC Efflux Pumps in Staphylococcus aureus
In Staphylococcus aureus, several chromosomally encoded efflux pumps, including NorA, NorB, and NorC, have been implicated in resistance to fluoroquinolones. jidc.org These pumps belong to the major facilitator superfamily (MFS) of transporters. Overexpression of the genes encoding these pumps can lead to reduced susceptibility to a variety of antimicrobial agents. While these pumps are known to extrude other fluoroquinolones, studies suggest that delafloxacin is a poor substrate for the NorA, NorB, and NorC efflux systems in S. aureus. nih.gov This intrinsic property of delafloxacin may contribute to its potent activity against strains that utilize these specific efflux mechanisms for resistance to other fluoroquinolones.
Table 2: Efflux Pump Involvement in Delafloxacin Resistance
| Bacterium | Efflux Pump(s) | Role in Delafloxacin Resistance |
| Staphylococcus aureus | NorA, NorB, NorC | Delafloxacin is a poor substrate |
Involvement of AcrAB-TolC Efflux Pump in Gram-Negative Bacteria (e.g., E. coli)
The AcrAB-TolC efflux pump is a significant factor in the development of resistance to Delafloxacin in Gram-negative bacteria such as Escherichia coli. This multi-drug resistance (MDR) pump actively transports a wide range of substrates, including fluoroquinolones, out of the bacterial cell, thereby reducing the intracellular concentration of the antibiotic at its target sites—DNA gyrase and topoisomerase IV.
Research has demonstrated that the survival of E. coli persister cells, which are dormant variants tolerant to high antibiotic doses, is dependent on the AcrAB-TolC efflux system when treated with Delafloxacin. asm.orgnih.govnih.gov This dependency is notably specific to Delafloxacin, as it was not observed in persisters treated with three other fluoroquinolones. nih.govnih.gov The loss of AcrAB-TolC activity, either through genetic mutation (e.g., deletion of the acrB gene) or chemical inhibition, leads to a reduction in Delafloxacin persistence in non-growing E. coli cultures and limits the development of resistance in the progeny of these persister cells. asm.orgnih.govnih.gov This suggests that inhibitors of this efflux pump could serve as valuable adjuvants, potentiating the activity of Delafloxacin and preventing the emergence of resistance. nih.gov In various resistant strains of E. coli and Klebsiella pneumoniae, the presence of the AcrAB-TolC efflux pump has been identified as a key mechanism contributing to Delafloxacin resistance, often in conjunction with other resistance determinants like mutations in the quinolone resistance-determining regions (QRDRs). researchgate.netnih.gov
Modulation of Efflux Pump Activity by Delafloxacin
The interaction between Delafloxacin and bacterial efflux pumps extends beyond simple substrate recognition. Evidence suggests that exposure to certain antibiotics can modulate the expression and activity of these pumps. In genetically clonal bacterial populations, the expression of genes encoding the AcrAB-TolC pump, such as acrAB and tolC, can be heterogeneous. nih.gov Individual cells exhibiting higher expression of these efflux pumps show transiently reduced susceptibility to antibiotics. nih.gov
Plasmid-Mediated Quinolone Resistance (PMQR) Determinants
Plasmid-mediated quinolone resistance (PMQR) represents a significant mechanism for the horizontal transfer of resistance genes among bacteria. These genes, carried on mobile genetic elements, typically confer low-level resistance to quinolones. However, this reduced susceptibility can facilitate the selection of higher-level resistance mechanisms, such as chromosomal mutations in the QRDRs. nih.govnih.gov
Several types of PMQR determinants have been identified that can contribute to Delafloxacin resistance:
qnr proteins: These pentapeptide repeat proteins protect DNA gyrase and topoisomerase IV from quinolone inhibition. nih.gov The presence of qnr genes like qnrB19 and qnrS1 has been associated with an increase in Delafloxacin MIC values in E. coli. researchgate.net
AAC(6')-Ib-cr: This variant of an aminoglycoside acetyltransferase is capable of modifying and inactivating certain fluoroquinolones. The aac(6')-Ib-cr determinant has been identified as having an additional role in elevating Delafloxacin MICs. researchgate.net
Efflux Pumps: Plasmids can also carry genes for efflux pumps, such as OqxAB and QepA, which actively extrude quinolones from the cell. nih.gov The OqxAB pump, in particular, has been identified in all Delafloxacin-resistant K. pneumoniae strains in some studies, working in concert with QRDR mutations to achieve resistance. nih.gov
The co-occurrence of multiple PMQR determinants and QRDR mutations is a common finding in clinical isolates with high-level resistance to Delafloxacin. researchgate.netnih.gov
| PMQR Determinant | Mechanism of Action | Role in Delafloxacin Resistance |
| qnr proteins (qnrS1, qnrB19) | Protect DNA gyrase and topoisomerase IV from quinolone binding. nih.gov | Contributes to increased MIC values in E. coli. researchgate.net |
| aac(6')-Ib-cr | Enzymatically modifies and inactivates fluoroquinolones. nih.gov | Can lead to an incremental increase in Delafloxacin MICs. researchgate.net |
| oqxAB efflux pump | Actively transports quinolones out of the bacterial cell. nih.gov | Found in combination with other mechanisms in resistant K. pneumoniae. nih.gov |
| qepA efflux pump | Actively transports quinolones out of the bacterial cell. nih.gov | Contributes to reduced quinolone susceptibility. |
In Vitro Selection of Resistance and Mutant Prevention Concentrations (MPC)
The Mutant Prevention Concentration (MPC) is a key pharmacodynamic parameter that measures the lowest concentration of an antibiotic required to prevent the growth of any resistant mutants from a large bacterial population (typically ≥10^9 CFU). arvojournals.orgfrontiersin.org The concentration range between the Minimum Inhibitory Concentration (MIC) and the MPC is known as the Mutant Selection Window (MSW). frontiersin.orgusask.ca Maintaining antibiotic concentrations above the MPC is hypothesized to restrict the selection of resistant mutants.
Studies comparing Delafloxacin to other fluoroquinolones have investigated its propensity for resistance selection. For example, when tested against E. coli, resistance to Delafloxacin evolved more slowly than resistance to ciprofloxacin (B1669076), particularly in slightly acidic conditions (pH 6.0). asm.org This highlights how environmental factors can influence the efficacy and resistance development of antibiotics.
The development of cross-resistance is another important consideration. In one study, challenging E. coli with subinhibitory concentrations of ciprofloxacin led to Delafloxacin cross-resistance in a significant portion of the clones (62.5% - 83.3%). asm.org Conversely, challenging with Delafloxacin resulted in ciprofloxacin cross-resistance less frequently (37.5% - 41.6%). asm.org This suggests that the pathways to resistance for these two fluoroquinolones, while overlapping, are not identical. Delafloxacin resistance evolution in E. coli often involves a multifactorial mechanism that includes mutations in efflux-related genes, in addition to the QRDR mutations commonly seen with ciprofloxacin. asm.org
Biofilm-Mediated Resistance Mechanisms
Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS). mdpi.comliabjournal.com This mode of growth confers significant protection against antimicrobial agents, contributing to persistent and chronic infections. Delafloxacin resistance within a biofilm is multifactorial and arises from several properties of the biofilm structure and physiology.
Mechanisms of biofilm-mediated resistance include:
Limited Drug Penetration: The dense EPS matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), can act as a physical barrier, impeding the diffusion of Delafloxacin to the bacterial cells within the biofilm. mdpi.comnih.gov
Altered Microenvironment: Biofilms can have gradients of nutrients and oxygen, leading to metabolically inactive or slow-growing cells in the deeper layers. mdpi.com Since fluoroquinolones like Delafloxacin are most effective against actively replicating bacteria, these dormant "persister cells" are less susceptible to the antibiotic's action. mdpi.com
Increased Expression of Resistance Genes: The biofilm environment can trigger stress responses in bacteria, leading to the upregulation of resistance mechanisms. This includes the increased expression of efflux pumps like AcrAB-TolC, which, as noted earlier, plays a role in Delafloxacin resistance in E. coli colony biofilms. asm.orgnih.govnih.gov
Horizontal Gene Transfer: The close proximity of cells within a biofilm facilitates the exchange of genetic material, including plasmids carrying PMQR genes, which can accelerate the spread of resistance. nih.gov
Delafloxacin has shown an ability to inhibit biofilm formation in some species, such as S. aureus. nih.gov However, once a mature biofilm is established, its inherent protective mechanisms can significantly reduce the antibiotic's efficacy.
| Resistance Mechanism | Description |
| Efflux Pumps (AcrAB-TolC) | Actively removes Delafloxacin from the bacterial cell, reducing its intracellular concentration. asm.orgnih.gov |
| PMQR Determinants | Plasmid-borne genes (qnr, aac(6')-Ib-cr, oqxAB) that protect the bacterial targets or inactivate the drug. researchgate.netnih.gov |
| Mutant Prevention Concentration (MPC) | The concentration required to prevent the growth of resistant mutants; a higher MPC indicates a greater potential for resistance selection. arvojournals.orgfrontiersin.org |
| Biofilm Formation | A community of bacteria embedded in a protective matrix, limiting drug penetration and promoting persister cell formation. mdpi.comliabjournal.com |
Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Modeling
Animal Model Studies for Efficacy Evaluation
The in vivo efficacy of delafloxacin (B1662383) has been assessed in a variety of animal infection models, each simulating different aspects of human infections. These models are crucial for determining the potential therapeutic utility of the compound before human clinical trials.
Neutropenic murine lung infection models have been extensively used to define the pharmacodynamic profile of delafloxacin against pathogens commonly associated with community-acquired pneumonia (CAP). In these studies, mice are rendered neutropenic to isolate the effect of the antimicrobial agent. The efficacy of delafloxacin has been demonstrated against a range of pathogens, including Streptococcus pneumoniae, methicillin-susceptible Staphylococcus aureus (MSSA), methicillin-resistant S. aureus (MRSA), and Klebsiella pneumoniae. nih.govtandfonline.com
Efficacy in these models is typically measured by the change in the number of colony-forming units (CFU) in the lungs over a 24-hour period compared to untreated controls. nih.gov Studies have utilized a wide range of delafloxacin doses, from 0.5 mg/kg/day to 640 mg/kg/day, administered via various dosing regimens to establish a dose-response relationship. nih.gov Delafloxacin has consistently shown potent in vitro and in vivo activity in these models. nih.govdaneshyari.com For instance, against isolates of S. aureus, S. pneumoniae, and K. pneumoniae, delafloxacin demonstrated significant, dose-dependent bacterial reduction in the lungs of infected mice. tandfonline.com
| Pathogen | Measure of Efficacy | Delafloxacin Dose Range (mg/kg/day) | Observed Outcome |
|---|---|---|---|
| S. pneumoniae | Change in log10 CFU at 24h | 0.5 - 640 | Potent in vivo activity |
| MSSA | Change in log10 CFU at 24h | 0.5 - 640 | Potent in vivo activity |
| MRSA | Change in log10 CFU at 24h | 0.5 - 640 | Potent in vivo activity |
| K. pneumoniae | Change in log10 CFU at 24h | 0.5 - 640 | Potent in vivo activity |
The neutropenic murine thigh infection model is a standard and sensitive system for the initial in vivo evaluation of antimicrobial efficacy. This model is well-standardized for assessing the interaction between an antimicrobial agent and the target pathogen, combined with pharmacokinetic analysis of serum and tissue samples. For delafloxacin, this model has been particularly useful in determining the pharmacodynamic target values against S. aureus, including both MSSA and MRSA isolates.
In these studies, a defined inoculum of bacteria is injected into the thigh muscle of neutropenic mice. The efficacy of delafloxacin is then determined by measuring the reduction in bacterial burden (CFU) in the thigh muscle over a 24-hour period following administration of the drug. Research has shown that the free-drug area under the curve to minimum inhibitory concentration ratio (fAUC/MIC) is the PK/PD parameter that best correlates with delafloxacin's efficacy in this model. Specifically, a median delafloxacin fAUC/MIC required to achieve a 1-log10 reduction in bacterial load was determined to be 14.3 for both MSSA and MRSA isolates. nih.gov
The efficacy of delafloxacin has also been evaluated in other specialized animal models, including renal abscess and granuloma pouch models. In a murine model of systemic infection leading to renal abscesses caused by a community-associated MRSA strain, delafloxacin was compared to moxifloxacin (B1663623). Both antimicrobial agents were effective in reducing the bacterial load in the renal abscesses compared to untreated controls. Notably, the reduction in bacterial burden achieved with delafloxacin was significantly greater than that observed with moxifloxacin, highlighting its potent activity in this infection model. nih.gov
The granuloma pouch model in rats is a classic method for studying localized, chronic inflammation and the pharmacokinetics of drugs in an exudative environment. This model involves the subcutaneous injection of an irritant to form a pouch filled with inflammatory exudate, which can then be infected with bacteria. While this model has been used to evaluate other antimicrobial agents, specific detailed efficacy data for delafloxacin within this model are not extensively published in the available literature. However, the model's utility in assessing drug penetration into inflamed tissues suggests its relevance for understanding delafloxacin's disposition.
Pharmacokinetic Parameters in Preclinical Models (e.g., AUC, Cmax, Tissue Penetration)
Pharmacokinetic studies in preclinical models are essential to understand the absorption, distribution, metabolism, and excretion of a drug. In murine models, single-dose pharmacokinetic studies of delafloxacin have been conducted following subcutaneous administration. These studies have demonstrated that exposure to delafloxacin increases in a dose-dependent manner.
Across a range of doses, key pharmacokinetic parameters have been characterized. The maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) were shown to be dose-dependent. The elimination half-life of delafloxacin in these models is relatively short. A notable characteristic of delafloxacin is its high penetration into lung tissue. Studies have consistently shown that concentrations in the epithelial lining fluid (ELF) of the lungs are substantially higher than the free drug concentrations in plasma. nih.gov This high level of tissue penetration is a significant factor in its efficacy in respiratory tract infection models.
| Parameter | Value Range |
|---|---|
| Cmax (mg/L) | 2 to 71 |
| AUC (mg·h/L) | 2.8 to 152 |
| Elimination Half-life (h) | 0.7 to 1 |
Pharmacodynamic Indices and Correlation with Efficacy (fAUC/MIC)
A critical aspect of preclinical evaluation is the identification of the pharmacodynamic index that best predicts the antimicrobial efficacy. For fluoroquinolones like delafloxacin, the ratio of the free-drug area under the plasma concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC) is typically the most predictive parameter. nih.govnih.gov
Studies using neutropenic murine lung infection models have confirmed that the fAUC/MIC ratio is the parameter that best correlates with the efficacy of delafloxacin against a variety of community-acquired respiratory pathogens. nih.gov The magnitude of the fAUC/MIC required to achieve a specific endpoint, such as bacterial stasis (no change in bacterial count) or a 1-log10 reduction in CFU, has been determined for several key pathogens. nih.govnih.gov These target values are crucial for guiding dose selection in subsequent clinical trials to maximize the probability of a successful outcome. For example, in the murine lung model, the median free-drug AUC/MIC magnitude associated with net stasis was 1.45 for S. aureus and 0.56 for S. pneumoniae. nih.gov The targets for a 1-log kill were found to be 2- to 5-fold higher. nih.gov
| Pathogen | fAUC/MIC for Net Stasis | fAUC/MIC for 1-log10 CFU Reduction |
|---|---|---|
| S. pneumoniae | 0.56 | 31.8 |
| MSSA | - | 0.4 |
| MRSA | - | 24.7 |
| K. pneumoniae | 40.3 | 9.6 |
Disposition in Specific Infected Tissues (e.g., Epithelial Lining Fluid)
The concentration of an antimicrobial agent at the site of infection is a key determinant of its efficacy. For respiratory tract infections, the concentration in the epithelial lining fluid (ELF) is of particular importance. Preclinical studies have demonstrated that delafloxacin exhibits excellent penetration into the pulmonary compartment. nih.gov
Bronchopulmonary pharmacokinetic studies in murine models have shown that delafloxacin concentrations in the ELF are substantially higher than the corresponding free drug concentrations in plasma. nih.gov This high pulmonary disposition supports the observed in vivo efficacy of delafloxacin in lung infection models and suggests its potential for treating lower respiratory tract infections. nih.gov The ability of delafloxacin to achieve high concentrations at this key infection site is a significant advantage for the treatment of pneumonia.
Synthetic Chemistry and Medicinal Chemistry Approaches to Delafloxacin Meglumine
General Synthetic Pathways for the Fluoroquinolone Scaffold
The foundational structure of delafloxacin (B1662383) is the quinolone ring system, a bicyclic heteroaromatic scaffold. nih.gov The synthesis of the fluoroquinolone scaffold, a key component of many potent antibacterial agents, has been a subject of extensive research. rsc.org These synthetic strategies typically involve the construction of the bicyclic quinolone core, followed by the introduction of various substituents that modulate the compound's antibacterial spectrum, potency, and pharmacokinetic properties. rsc.org
Several synthetic routes to the core quinolone scaffold have been established. One common approach involves the Gould-Jacobs reaction, where an aniline (B41778) derivative is reacted with an ethoxymethylenemalonic ester, followed by thermal cyclization and subsequent modifications. Another widely used method is the Conrad-Limpach-Knorr synthesis, which involves the reaction of an aniline with a β-ketoester. These classical methods have been refined and adapted to allow for the efficient and large-scale production of fluoroquinolone intermediates.
Introduction of Key Moieties in Delafloxacin Synthesis
The synthesis of delafloxacin involves the strategic introduction of specific chemical groups onto the fluoroquinolone scaffold. One documented synthetic route starts with 2,4,5-trifluorobenzoic acid. google.comnewdrugapprovals.org This starting material undergoes a series of reactions to build the core quinolone ring structure. google.com A notable aspect of delafloxacin's synthesis is the chemoselective chlorination at the 8-position of the quinolone core. newdrugapprovals.org
A crucial step in the synthesis is the introduction of the 3-hydroxyazetidin-1-yl group at the C-7 position. This moiety is significant for the drug's potent activity against a range of pathogens. The synthesis also involves the attachment of a 1-(6-amino-3,5-difluoropyridin-2-yl) group at the N-1 position. newdrugapprovals.org
Alternative synthetic strategies have also been developed. One such method utilizes ethyl 3-chloro-2,4,5-trifluorobenzoylacetate as the starting material. This approach involves a one-pot reaction sequence that includes condensation, substitution, ring closure, another substitution, and finally hydrolysis to yield delafloxacin. google.com This streamlined process is designed to be more efficient and suitable for industrial-scale production by simplifying reaction conditions and aftertreatment. google.com
The final step in many synthetic pathways is the hydrolysis of an ester intermediate to yield the carboxylic acid group at the C-3 position, which is critical for the drug's mechanism of action. newdrugapprovals.orggoogle.com
Strategies for Meglumine (B1676163) Salt Formation to Enhance Solubility
Delafloxacin, like many fluoroquinolones, has limited aqueous solubility, which can impact its formulation and bioavailability. To address this, delafloxacin is formulated as a meglumine salt. google.com Meglumine, an amino sugar derived from sorbitol, is a common counterion used in the pharmaceutical industry to form salts of acidic drugs, thereby enhancing their water solubility. ekb.egnih.gov
The formation of the meglumine salt involves reacting delafloxacin with meglumine in a suitable solvent. google.com The resulting salt, delafloxacin meglumine, exhibits improved solubility due to the ionic nature of the salt and the hydrophilic character of the meglumine counterion. researchgate.net This enhanced solubility is advantageous for the development of both oral and intravenous formulations. newdrugapprovals.org
The process of salt formation requires careful control of conditions to ensure the formation of the desired crystalline form of the salt, which can have a significant impact on the stability and dissolution properties of the final drug product. wipo.intgoogle.com The preparation method for high-purity this compound often involves dissolving the crude salt in a mixed solvent system, followed by controlled precipitation or crystallization to obtain the desired crystal form with good stability. wipo.int
The selection of an appropriate salt form is a critical step in drug development, as it can significantly influence the drug's physicochemical properties, manufacturability, and clinical performance. nih.gov For delafloxacin, the meglumine salt provides the necessary solubility enhancement to enable effective drug delivery.
Impurity Profiling and Analysis in Synthesis
Ensuring the purity of the final active pharmaceutical ingredient (API) is a critical aspect of drug manufacturing. The synthesis of this compound, which involves multiple steps, can potentially generate various process-related impurities and degradation products. google.com These impurities must be identified, quantified, and controlled to ensure the safety and efficacy of the drug. veeprho.com
Common impurities that may arise during the synthesis of delafloxacin include N-oxide species, desalkyl and dehalogenated derivatives, and products of lactam or ring-opened degradation. veeprho.com Residual starting materials and intermediates from the synthetic process can also be present as impurities. veeprho.com The identification and characterization of these impurities are crucial for optimizing the synthetic process to minimize their formation. google.comgoogle.com
A variety of analytical techniques are employed for impurity profiling of delafloxacin. High-performance liquid chromatography (HPLC) is a standard method for separating and quantifying impurities. veeprho.comnih.gov For structural elucidation of unknown impurities, liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools. orientjchem.orgijprajournal.comresearchgate.net These methods allow for the sensitive detection and identification of impurities even at very low levels. orientjchem.orgresearchgate.net
Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set strict limits for the levels of impurities in drug substances. veeprho.com Therefore, robust analytical methods are essential for routine quality control and to ensure that each batch of this compound meets the required purity specifications. veeprho.comsynzeal.com The control of impurities is achieved through a combination of optimizing reaction conditions, purification of intermediates, and final purification of the API. google.compatsnap.com
Advanced Research Perspectives and Future Directions
Development of Novel Formulations (e.g., Nanoparticle-based Systems)
To enhance the therapeutic profile of delafloxacin (B1662383), researchers are exploring novel drug delivery systems. One promising avenue is the use of nanoparticle-based formulations, which can improve drug solubility, stability, and bioavailability. nih.govmdpi.com
Recent studies have focused on creating delafloxacin-loaded nanoparticles to overcome its poor water solubility and improve its release profile.
Lipid-Polymer Hybrid Nanoparticles: One study successfully developed delafloxacin-loaded nanoparticles using stearic acid (a lipid) and chitosan (B1678972) (a polymer). nih.gov This formulation aimed to leverage the biocompatibility of liposomes and the stability of polymer-based nanoparticles. nih.gov The resulting nanoparticles demonstrated a controlled release of delafloxacin and enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the drug alone. nih.gov
Gold Nanoparticles (AuNPs): Another approach involves using delafloxacin itself as both a reducing and capping agent to synthesize gold nanoparticles (DFX-AuNPs). mdpi.comnih.gov This method produced stable nanoparticles with an average size of 16 nm. mdpi.com The resulting DFX-AuNPs showed superior antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis when compared to delafloxacin alone, suggesting that such nano-formulations could be a potent strategy to combat pathogenic bacteria. mdpi.comnih.gov
Polymeric Nanoparticles for Ocular Use: For topical applications, delafloxacin has been loaded into poly(d,l-lactide-co-glycolide) (B1216819) (PLGA) nanoparticles. acs.org These nanoparticles were designed for potential use in treating eye infections, showing a sustained drug release over 96 hours and high susceptibility against bacteria like Streptococcus pneumoniae and Klebsiella pneumoniae. acs.org
Electrosprayed Solid Dispersions: To improve oral administration, nanoparticulated solid dispersions of delafloxacin have been fabricated using hydroxypropyl cellulose. tandfonline.com This technique significantly increased the drug's aqueous solubility (9-fold) and release rate (13-fold) compared to the pure drug powder. tandfonline.com
These nano-formulations represent a promising strategy to enhance the efficacy of delafloxacin, potentially improving treatment outcomes and addressing challenges like poor bioavailability. nih.govnih.gov
Strategies to Overcome Delafloxacin Resistance and Enhance Susceptibility
The emergence of resistance is a concern for all antibiotics, including delafloxacin. Research is actively focused on understanding and overcoming these resistance mechanisms. The primary mechanisms of resistance to delafloxacin involve target gene mutations and the overexpression of efflux pumps. mdpi.comnih.govnih.gov
Mutations typically occur in the quinolone resistance-determining regions (QRDRs) of the genes encoding its targets: DNA gyrase (gyrA) and topoisomerase IV (parC). nih.govmdpi.com In S. aureus, mutations at position 84 of the ParC protein have been identified as a key factor in high-level delafloxacin resistance. nih.govmdpi.com In Gram-negative bacteria like K. pneumoniae and P. aeruginosa, a combination of multiple mutations in gyrA and parC, along with the presence of efflux pumps, confers resistance. nih.govmdpi.com
Strategies to combat this resistance include the development of adjunctive therapies that can restore or enhance delafloxacin's activity.
Efflux pumps are proteins that actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and effectiveness. In Gram-negative bacteria, pumps like AcrAB-TolC and OqxAB are significant contributors to delafloxacin resistance. nih.gov In S. aureus, the plasmid-encoded qacC efflux pump has also been implicated. nih.gov
The use of efflux pump inhibitors (EPIs) in combination with delafloxacin is a key strategy being investigated to counteract this resistance mechanism. EPIs work by blocking the pump's activity, thereby increasing the intracellular accumulation of the antibiotic.
One widely studied EPI is phenylalanine-arginine β-naphthylamide (PAβN) . nih.govnih.govfrontiersin.orgdntb.gov.uaplos.org Research has shown that PAβN can potentiate the activity of fluoroquinolones against bacteria that overexpress efflux pumps. nih.gov While specific studies extensively detailing the combination of PAβN with delafloxacin are emerging, the principle is well-established for this class of antibiotics. The inhibition of efflux pumps is expected to make bacteria more susceptible to delafloxacin and potentially slow the development of resistance. nih.govasm.org
| Bacterial Species | Efflux Pump | Role in Delafloxacin Resistance | Reference |
| Klebsiella pneumoniae | AcrAB, OqxAB | Contributes to resistance in combination with QRDR mutations. | nih.govdoaj.org |
| Pseudomonas aeruginosa | MexAB-OprM, MexCD-OprJ | Present in delafloxacin-resistant strains. | mdpi.com |
| Staphylococcus aureus | qacC | Implicated in high-level delafloxacin resistance. | nih.gov |
| Neisseria gonorrhoeae | MtrC-MtrD-MtrE, NorM | Associated with elevated delafloxacin MICs in selected mutants. | nih.gov |
Investigation of Delafloxacin Activity in Intracellular Infections
Delafloxacin possesses unique chemical properties that make it particularly effective against intracellular pathogens. Unlike zwitterionic fluoroquinolones, delafloxacin is an anionic molecule, which enhances its accumulation and activity in acidic environments. nih.govnih.govasm.org This is a significant advantage, as the intracellular compartments (phagolysosomes) where bacteria like Staphylococcus aureus can reside are typically acidic. nih.govresearchgate.net
Studies have demonstrated that at an acidic pH of 5.5, delafloxacin's activity against S. aureus is markedly enhanced, while the activity of other fluoroquinolones like moxifloxacin (B1663623) decreases. nih.govnih.govucl.ac.be This is explained by a 10-fold increase in delafloxacin accumulation in both bacterial and human cells at acidic pH. nih.govasm.org
Research has also focused on delafloxacin's efficacy against Small Colony Variants (SCVs) of S. aureus, which are known for their ability to persist within host cells and cause recurrent infections.
A study evaluating delafloxacin's activity against intracellular SCVs of both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) S. aureus found it to be significantly more effective than levofloxacin (B1675101). oup.comresearchgate.netresearcher.life
| Pathogen | Time Point | Log Reduction in Intracellular CFUs (vs. Control) | Comparison to Levofloxacin | Reference |
| SCV-MSSA | 5 hours | 1.9-log (p<0.001) | - | oup.comresearchgate.netresearcher.life |
| 24 hours | 3.4-log (p<0.001) | More effective (p=0.004) | oup.comresearchgate.netresearcher.life | |
| SCV-MRSA | 5 hours | 2.4-log (p<0.001) | Greater reduction (p=0.028) | oup.comresearchgate.netresearcher.life |
| 24 hours | 4.7-log (p<0.001) | Greater reduction (p<0.001) | oup.comresearchgate.netresearcher.life |
These findings highlight delafloxacin's potential as a potent agent for eradicating persistent intracellular bacteria, an area of significant unmet medical need. nih.govoup.comresearchgate.netresearcher.life
Exploration of Delafloxacin against Emerging and Multidrug-Resistant Organisms
A critical area of ongoing research is the evaluation of delafloxacin's efficacy against a spectrum of multidrug-resistant (MDR) and emerging pathogens. Its balanced activity against both DNA gyrase and topoisomerase IV may contribute to its potency against strains resistant to other fluoroquinolones. publish.csiro.au
Staphylococcus aureus : Delafloxacin demonstrates potent activity against MRSA, including strains with reduced susceptibility to vancomycin (B549263) (VISA), daptomycin, and linezolid. nih.govdntb.gov.ua It exhibits a low probability for selecting resistant mutants in MRSA. nih.gov
Pseudomonas aeruginosa : While its efficacy can be variable, delafloxacin has shown activity against MDR P. aeruginosa (MDR-PA). mdpi.comtandfonline.com Studies in a cystic fibrosis sputum model showed it had greater bactericidal activity against MDR-PA compared to ciprofloxacin (B1669076) and levofloxacin. nih.gov However, physiological concentrations of bicarbonate have been shown to reduce its in vitro activity, highlighting the importance of testing conditions. oup.comoup.com
Enterobacterales : Delafloxacin has demonstrated activity against extended-spectrum beta-lactamase (ESBL)-producing E. coli and K. pneumoniae. nih.govresearchgate.netnih.gov Resistance in these organisms is typically associated with a combination of QRDR mutations and efflux pumps. nih.gov
Neisseria gonorrhoeae : Delafloxacin exhibits potent in vitro activity against N. gonorrhoeae, including ciprofloxacin-resistant strains, with MIC50 and MIC90 values of 0.06 µg/ml and 0.125 µg/ml, respectively. nih.govtandfonline.comdovepress.com However, in a phase III clinical trial for uncomplicated gonorrhea, a single oral dose did not demonstrate non-inferiority to ceftriaxone. mdpi.compublish.csiro.autandfonline.com
Biothreat Pathogens : Delafloxacin is being evaluated for its efficacy against high-priority biothreat agents. globalbiodefense.com Preclinical studies have shown promising results.
Against Bacillus anthracis (anthrax), delafloxacin was 16-fold more potent than ciprofloxacin in vitro (MIC90 = 0.004 mg/L). researchgate.netnih.gov
Against Burkholderia pseudomallei (melioidosis), it was active in vitro (MIC90 = 1 µg/ml) and demonstrated high survival rates in a murine model. asm.orgresearchgate.net
| Organism | Resistance Profile | Delafloxacin MIC50 / MIC90 (µg/mL) | Reference |
| S. aureus (MRSA) | Methicillin-Resistant | 0.03 / 0.5 | nih.gov |
| K. pneumoniae | Overall | 0.25 / - | nih.govdoaj.org |
| P. aeruginosa | Overall | 1 / - | mdpi.com |
| N. gonorrhoeae | Overall | 0.06 / 0.125 | nih.govtandfonline.com |
| B. anthracis | Virulent Strains | - / 0.004 | researchgate.netnih.gov |
| B. pseudomallei | Overall | - / 1 | asm.orgresearchgate.net |
Q & A
Q. What is the molecular mechanism of action of delafloxacin meglumine, and how does it differ from other fluoroquinolones in targeting bacterial enzymes?
this compound inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, disrupting DNA replication and repair. Unlike other fluoroquinolones, its anionic structure enhances penetration into acidic environments (e.g., abscesses or infected macrophages), improving efficacy against gram-positive pathogens like MRSA and gram-negative bacteria. To validate this, researchers should perform enzyme inhibition assays (e.g., supercoiling assays for DNA gyrase) and compare intracellular accumulation rates at varying pH levels using fluorescence microscopy or LC-MS quantification .
Q. How should researchers design in vitro susceptibility testing for this compound against multidrug-resistant pathogens?
Follow CLSI guidelines for broth microdilution or agar dilution methods. Test across pH ranges (4.0–7.0) to assess pH-dependent activity, particularly for Staphylococcus aureus and Escherichia coli. Include comparator fluoroquinolones (e.g., moxifloxacin) and measure MICs under standardized conditions (e.g., cation-adjusted Mueller-Hinton broth). For anaerobic bacteria, use supplemented Brucella agar and anaerobic chambers. Document discrepancies between MICs and clinical outcomes using regression analysis .
Q. What are the critical stability considerations when preparing this compound solutions for in vivo studies?
Store lyophilized powder at -25°C to -15°C; reconstituted solutions in dextrose or saline are stable for 24 hours at 2–8°C. Avoid freeze-thaw cycles and polyvalent cations (Mg²⁺, Ca²⁺), which chelate delafloxacin. For oral dosing in animal models, ensure tablets are administered intact (not crushed) and separate from cation-containing feeds by ≥2 hours. Validate stability via HPLC to detect degradation products .
Advanced Research Questions
Q. How can this compound resistance mechanisms be systematically investigated in gram-negative bacteria?
Conduct whole-genome sequencing of resistant isolates to identify mutations in gyrA, gyrB, parC, or parE. Assess efflux pump activity using inhibitors like PAβN and quantify gene expression (e.g., acrAB-tolC) via RT-qPCR. Perform time-kill assays to determine if resistance is concentration-dependent. Cross-reference with structural modeling to evaluate quinolone-resistance-determining region (QRDR) alterations .
Q. What experimental approaches reconcile discrepancies between in vitro potency and in vivo efficacy of this compound in polymicrobial infections?
Use murine abscess models inoculated with mixed pathogens (e.g., MRSA + Pseudomonas aeruginosa). Measure bacterial load reduction and compare with monomicrobial infections. Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess target attainment (AUC/MIC ratios) in infected tissues. Include immunohistochemistry to evaluate drug penetration into biofilms .
Q. How can researchers optimize combination therapy protocols for this compound with β-lactams in treating complicated skin infections?
Conduct checkerboard synergy assays (FIC index ≤0.5) using clinically relevant strains. Validate in a neutropenic murine model with dual antibiotic dosing. Monitor for antagonism via time-lapse microscopy and quantify cytokine profiles (e.g., IL-1β, TNF-α) to assess immune modulation. Use population pharmacokinetic models to adjust dosing intervals .
Q. What methodologies are recommended for analyzing this compound’s efficacy in immunocompromised hosts?
Employ CD-1 murine models with cyclophosphamide-induced immunosuppression. Compare bacterial clearance rates and survival outcomes with immunocompetent controls. Perform flow cytometry to assess leukocyte recruitment and multiplex ELISA for cytokine quantification. Include histopathology to evaluate tissue-specific immune responses .
Data Analysis & Contradiction Resolution
Q. How should researchers address conflicting clinical trial data on this compound’s efficacy in ABSSSI versus CABP?
Conduct meta-regression analysis of RCTs to adjust for covariates like baseline pathogen distribution (e.g., MRSA prevalence) and infection severity. Stratify by pharmacokinetic parameters (e.g., lung tissue penetration) and comorbidities (e.g., diabetes). Use Bayesian network meta-analysis to compare indirect evidence from comparator antibiotics .
Q. What statistical methods are appropriate for interpreting heterogenous safety profiles in this compound trials?
Apply mixed-effects models to account for trial-specific variability in adverse event reporting. Perform subgroup analyses for high-risk populations (e.g., renal impairment) using Cochran-Mantel-Haenszel tests. Calculate number needed to harm (NNH) for significant adverse events (e.g., QT prolongation) and validate via propensity score matching .
Experimental Design Tables
Q. Table 1. Key Parameters for In Vitro Susceptibility Testing
| Parameter | Recommendation | Reference |
|---|---|---|
| Incubation pH | 4.0–7.0 (assess acid-enhanced activity) | |
| Cation concentration | ≤20 mg/L Mg²⁺/Ca²⁺ | |
| Anaerobic conditions | Brucella agar + 5% sheep blood |
Q. Table 2. PK/PD Targets for Murine Infection Models
| Infection Type | Target AUC₀–₂₄/MIC | Species |
|---|---|---|
| ABSSSI (MRSA) | ≥30 | Mouse |
| CABP (S. pneumoniae) | ≥50 | Rat |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
